molecular formula C24H17N B14070164 9-Anthracenamine, N-1-naphthalenyl- CAS No. 101228-53-9

9-Anthracenamine, N-1-naphthalenyl-

Cat. No.: B14070164
CAS No.: 101228-53-9
M. Wt: 319.4 g/mol
InChI Key: XMNYULMIIKXPGE-UHFFFAOYSA-N
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Description

9-Anthracenamine, N-1-naphthalenyl-: is an organic compound with the molecular formula C24H17N . It is a derivative of anthracene and naphthalene, two polycyclic aromatic hydrocarbons. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenamine, N-1-naphthalenyl- typically involves the reaction of 9-anthracenamine with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 9-Anthracenamine, N-1-naphthalenyl- may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Anthracenamine, N-1-naphthalenyl- can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

    Reduction: This compound can also be reduced to form various amine derivatives.

    Substitution: Substitution reactions, such as halogenation or nitration, can occur on the aromatic rings of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemistry: In chemistry, 9-Anthracenamine, N-1-naphthalenyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of aromaticity and electronic properties.

Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to emit light when exposed to ultraviolet radiation. This property makes it useful in imaging and diagnostic applications.

Medicine: In medicine, derivatives of 9-Anthracenamine, N-1-naphthalenyl- are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require stable aromatic compounds.

Mechanism of Action

The mechanism of action of 9-Anthracenamine, N-1-naphthalenyl- involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    9-Anthracenamine: A simpler derivative of anthracene.

    1-Naphthylamine: A derivative of naphthalene.

    Anthracene: A polycyclic aromatic hydrocarbon.

    Naphthalene: Another polycyclic aromatic hydrocarbon.

Uniqueness: What sets 9-Anthracenamine, N-1-naphthalenyl- apart from these similar compounds is its combined structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with other molecules.

Properties

CAS No.

101228-53-9

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

N-naphthalen-1-ylanthracen-9-amine

InChI

InChI=1S/C24H17N/c1-4-12-20-17(8-1)11-7-15-23(20)25-24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16,25H

InChI Key

XMNYULMIIKXPGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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